2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide
CAS No.: 1226432-58-1
Cat. No.: VC6907050
Molecular Formula: C22H30N4O2
Molecular Weight: 382.508
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226432-58-1 |
|---|---|
| Molecular Formula | C22H30N4O2 |
| Molecular Weight | 382.508 |
| IUPAC Name | 2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(4-propan-2-ylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H30N4O2/c1-16(2)18-8-10-19(11-9-18)24-20(27)15-28-21-14-17(3)23-22(25-21)26-12-6-4-5-7-13-26/h8-11,14,16H,4-7,12-13,15H2,1-3H3,(H,24,27) |
| Standard InChI Key | ZWNIELHOAUFQNQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)C(C)C |
Introduction
The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic molecule featuring a complex structure that includes an azepane ring, a pyrimidine derivative, and an acetamide moiety linked to a propan-2-ylphenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its unique arrangement of functional groups.
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step processes, including reactions with acids, bases, oxidizing agents, and reducing agents. Common reagents might include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.
Biological Activities and Potential Applications
While specific data on 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is limited, compounds with similar structures have shown promising biological activities. These include potential anticancer, antifungal, and antibacterial properties, making them interesting candidates for drug development.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activities |
|---|---|---|---|
| 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide | C22H30N4O2 | 382.5 | Promising biological activities |
| 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide | Not specified | 388.9 | Potential anticancer, antifungal, antibacterial activities |
| 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide | C21H28N4O2S | 400.5 | Not specified |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume